Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
propan-2-yl 2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-4-3-5-10-8(7)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
DLNSPIKCRMWPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps for 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
- Starting Material Preparation : 3-Cyano-6-isopropyl-2(1H)-pyridinone is prepared as a precursor.
- Hydrolysis : The cyano compound is dissolved in hot 50% v/v sulfuric acid and refluxed for 3 hours.
- Cooling and Precipitation : The reaction mixture is cooled and poured into ice water, and the precipitate is collected by filtration.
- Purification : The product is washed with water and dried to yield the title compound as a white solid.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Acid-Catalyzed Hydrolysis
Reaction with concentrated sulfuric acid at reflux converts the ester to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This method achieves an 87% yield .
| Reaction Conditions | Product | Yield |
|---|---|---|
| 50% H₂SO₄, reflux, 3 hours | 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 87% |
Base-Catalyzed Saponification
While not explicitly documented for this compound, analogous esters typically undergo saponification with aqueous NaOH or KOH to form carboxylate salts, which can be acidified to the free acid.
Aminolysis and Amide Formation
The ester serves as a precursor to carboxamide derivatives via hydrolysis followed by coupling with amines.
Two-Step Synthesis of 5-HT₄ Receptor Agonists
-
Hydrolysis : The ester is first converted to 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
-
Amide Formation : The carboxylic acid reacts with amines (e.g., substituted benzylamines) under standard coupling conditions (e.g., EDCl/HOBt) to yield carboxamides. These derivatives exhibit selective 5-HT₄ receptor agonism, with enhanced permeability compared to earlier analogs .
Nucleophilic Substitution at the Dihydropyridine Ring
The electron-deficient dihydropyridine ring participates in regioselective alkylation and arylation reactions.
S-Alkylation
Treatment with alkyl halides in the presence of a base (e.g., K₂CO₃) selectively substitutes the sulfur atom in thiopyridine analogs, as demonstrated in structurally related systems .
Example Reaction Pathway
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Thiopyridine analog | Methyl iodide | S-Methyl derivative | K₂CO₃, DMF, 60°C |
Functionalization of the Ketone Group
The 2-oxo group can undergo reduction or cond
Scientific Research Applications
The compound "Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate" and its derivatives have various applications, primarily in pharmaceutical research, due to their agonistic activity on certain receptors and potential therapeutic uses.
Pharmaceutical Applications
5-HT4 Receptor Agonists: Certain derivatives of 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide act as selective 5-HT4 receptor agonists . These agonists are useful in treating conditions mediated by 5-HT4 receptor activity, such as:
- Gastroesophageal reflux disease
- Gastrointestinal and gastric motility disorders
- Irritable bowel syndrome (IBS) and constipation
- Nausea and emesis
- Central nervous system diseases like Alzheimer's disease and cognitive disorders
- Cardiovascular disorders, including cardiac failure and heart arrhythmia
- Apnea syndrome
These compounds may offer improved characteristics, including reduced toxicity, good absorption and distribution, good solubility, low protein binding affinity, reduced drug-drug interaction, and good metabolic stability .
TGR5 Receptor Agonists: 2-oxo-3,4-dihydropyridine-5-carboxylates, a related class of compounds, are used as TGR5 receptor agonists . TGR5 receptor activation is relevant to:
- Type 2 Diabetes (T2D)
- Lipid disorders like dyslipidemia
- Conditions associated with T2D, including hypertension, obesity, and atherosclerosis
- Gastrointestinal disorders with hypermotility, such as diarrhea, and inflammatory bowel diseases like colitis, ulcerative colitis (UC), and Crohn's Disease (CD)
Considerations for Drug Development
The development of these compounds into pharmaceutical drugs requires consideration of their:
- Receptor affinity and selectivity: The strength and selectivity of these compounds for their target receptors (5-HT4, TGR5) determine their efficacy and side effect profiles .
- Caco2 permeability: This measures the ability of a compound to permeate Caco2 membranes, which is an indicator of how well the drug will be absorbed in the human body .
- ADMET properties: Absorption, distribution, metabolism, excretion, and toxicity are critical factors in drug development . The compounds of the present invention may show less toxicity, good absorption, distribution, good solubility, low protein binding affinity, less drug-drug interaction, and good metabolic stability .
Mechanism of Action
The mechanism of action of isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. . This action leads to the relaxation of blood vessels and a subsequent decrease in blood pressure. The compound’s unique structure allows it to interact with these channels effectively, making it a valuable candidate for further pharmacological studies.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table summarizes key structural analogs of Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate , including their physical properties and synthesis yields:
Key Observations :
- Substituent Effects : The presence of bulky groups (e.g., benzyl, hydroxybenzoyl) increases molecular weight and may influence melting points. For example, the methyl ester with a benzyl group (compound 7) has a higher melting point (150–152°C) compared to the ethyl analog (compound 8, 115–117°C), suggesting steric and polar interactions influence crystallinity .
- Ester vs. Carboxylic Acid : The carboxylic acid derivative (compound from ) has a lower molecular weight (247.25) compared to esters, reflecting the absence of an alkoxy group.
Reactivity and Decarboxylation
2-Pyridone-3-carboxylates are prone to decarboxylation under basic conditions. and highlight the role of the hydroxyl group and ester substituents in this process:
- Krapcho Decarboxylation : Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate underwent decarboxylation in the presence of K₂CO₃, yielding a product in 30% efficiency. The reaction proceeds via electron-withdrawing effects at the beta position, facilitating ester cleavage .
- Role of Hydroxyl Groups : Decarboxylation was absent in derivatives lacking a free hydroxyl group (e.g., methoxy-protected analogs), confirming its necessity for reactivity .
Biological Activity
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dihydropyridine ring, positions it as a candidate for various pharmacological applications. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- IUPAC Name : this compound
The compound is characterized by the presence of an isopropyl group and a carboxylate functional group attached to the dihydropyridine framework, which contributes to its biological activities.
1. Receptor Modulation
Research indicates that this compound exhibits selective agonistic activity towards the 5-HT₄ receptor , which is involved in gastrointestinal motility and cognitive functions. This modulation suggests potential therapeutic applications in conditions such as:
- Gastroesophageal reflux disease
- Irritable bowel syndrome
- Cognitive disorders
2. Cytotoxic and Antimicrobial Properties
Several studies have evaluated the cytotoxic and antimicrobial properties of derivatives of this compound:
- A series of 1,4,6-trisubstituted derivatives demonstrated significant cytotoxicity against human tumor cell lines, with some compounds exhibiting activity 2.5 times more potent than doxorubicin against colon cancer cells (HT29) .
- Antimicrobial evaluations revealed that certain analogs displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting antifungal properties comparable to clotrimazole .
Synthesis Methods
This compound can be synthesized through various methods that allow for structural modifications to enhance biological activity. Common synthetic routes include:
- Condensation Reactions : Utilizing starting materials that can react to form the dihydropyridine framework.
- Functional Group Modifications : Altering substituents on the pyridine ring to explore different biological profiles.
Case Studies
- Cytotoxicity Study :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their notable features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C₇H₇NO₃ | Methyl substitution at position 1 |
| 6-Isopropyl-2-oxo-pyridine-3-carboxylic acid | C₉H₁₁NO₃ | Different substitution pattern affecting activity |
| 1-Isopropylpyridin-2-one | C₉H₉NO | Contains a ketone instead of a carboxylic acid group |
These variations in substituents significantly influence the biological activities and chemical reactivity of these compounds.
Q & A
Q. What are the common synthetic routes for preparing Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via acid-catalyzed esterification. For example, refluxing 2-hydroxy nicotinic acid derivatives with alcohols (e.g., ethanol or isopropyl alcohol) in the presence of concentrated sulfuric acid yields the ester. Reaction optimization involves controlling temperature, acid concentration, and reaction time to maximize yield and minimize side products like decarboxylation intermediates . Alternative routes include cyclization reactions using ethyl cyanoacetate, where the carbonyl group facilitates ring closure under basic or acidic conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Key techniques include:
- ¹H/¹³C NMR : Look for the pyridone ring protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm). Substituents at C5/C6 alter chemical shifts predictably .
- FT-IR : Confirm the ester C=O stretch (~1700 cm⁻¹) and pyridone C=O (~1650 cm⁻¹) .
- LC-MS/Q-TOF : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities .
Q. What are the critical considerations for ensuring the purity and stability of this compound during experimental workflows?
Purity is ensured via column chromatography or recrystallization using solvents like ethanol or ethyl acetate. Stability is compromised by moisture and heat, which promote hydrolysis or decarboxylation. Store under inert atmospheres at –20°C. Monitor degradation via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How do substituents at the C5 and C6 positions of the 2-oxo-1,2-dihydropyridine ring influence biological activity and receptor binding affinity?
Substituents at C5 (e.g., electron-withdrawing groups) enhance binding to receptors like CB2 by modulating electron density. For example, methyl groups at C6 improve selectivity for CB2 over CB1 receptors, as shown in SAR studies of 2-oxo-1,2-dihydropyridine-3-carboxamides . Substituent polarity also affects pharmacokinetics; hydrophobic groups increase membrane permeability .
Q. What methodologies are recommended for resolving contradictions in crystallographic data analysis of this compound derivatives?
Use the SHELX software suite for structure refinement. For ambiguous electron density maps, employ dual-space algorithms in SHELXD or iterative hydrogen placement in SHELXL. Validate against high-resolution data (>1.0 Å) and cross-check with DFT-calculated bond lengths/angles .
Q. How can researchers address unexpected decarboxylation during the synthesis or storage of 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives?
Decarboxylation occurs under basic conditions (e.g., K₂CO₃) via the Krapcho mechanism, where electron-withdrawing groups at the β-position destabilize the carboxylate. To suppress this, avoid prolonged heating in polar aprotic solvents. For intentional decarboxylation (e.g., drug metabolite studies), use microwave-assisted conditions to accelerate the reaction .
Q. In SAR studies, what strategies enhance the pharmacological properties of the 2-oxo-1,2-dihydropyridine scaffold?
- Bioisosteric replacement : Substitute the ester group with amides (e.g., 2-oxo-1,2-dihydropyridine-3-carboxamides) to improve metabolic stability .
- Ring functionalization : Introduce halogens or methoxy groups at C5 to modulate lipophilicity and target engagement .
- Prodrug design : Convert the ester to a tert-butyl or benzyl derivative for controlled release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
